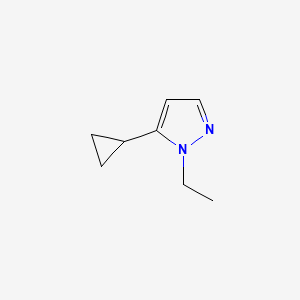

5-cyclopropyl-1-ethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1-ethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-10-8(5-6-9-10)7-3-4-7/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEANRGZOOZIPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Cyclopropyl 1 Ethyl 1h Pyrazole

Retrosynthetic Analysis and Strategic Disconnections for 5-cyclopropyl-1-ethyl-1H-pyrazole

Retrosynthetic analysis provides a logical framework for devising synthetic routes. For this compound, the primary disconnection strategies involve breaking the bonds forming the pyrazole (B372694) ring. A common approach is the disconnection of the N1-C5 and N2-C3 bonds, which leads back to a 1,3-dicarbonyl compound and ethylhydrazine (B1196685). Specifically, this retrosynthesis points to 1-cyclopropyl-1,3-butanedione (B49227) and ethylhydrazine as key starting materials. Another viable disconnection is at the N1-N2 and C3-C4 bonds, suggesting a reaction between a vinyl cyclopropyl (B3062369) ketone and a diazo compound, although this is a less common approach.

A strategic disconnection can also be envisioned through a multicomponent reaction pathway, where the pyrazole core is assembled from three or more simple starting materials in a one-pot synthesis. This approach often involves the in-situ formation of the 1,3-dielectrophilic partner.

Classical and Modern Approaches for Pyrazole Core Synthesis Applicable to this compound

The synthesis of the pyrazole core is a well-established area of heterocyclic chemistry, with numerous methods that can be adapted for the preparation of this compound.

Cyclocondensation Reactions with Hydrazines and 1,3-Diketones/β-Ketoesters

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com In the context of this compound, this would involve the reaction of 1-cyclopropyl-1,3-butanedione with ethylhydrazine. nih.govmdpi.com The reaction typically proceeds by initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. mdpi.com

Alternatively, a β-ketoester such as ethyl 3-cyclopropyl-3-oxopropanoate could be employed. The reaction with ethylhydrazine would similarly lead to the formation of a pyrazolone (B3327878) intermediate, which can then be further functionalized to achieve the desired product. researchgate.net

| Reactants | Conditions | Product | Reference |

| 1-cyclopropyl-1,3-butanedione, Ethylhydrazine | Acid or base catalysis | This compound | nih.govmdpi.com |

| Ethyl 3-cyclopropyl-3-oxopropanoate, Ethylhydrazine | Acid or base catalysis | 1-ethyl-5-cyclopropyl-1H-pyrazol-3(2H)-one | researchgate.net |

Multicomponent Reactions Towards the this compound Scaffold

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. mdpi.comacs.org Several MCRs can be envisioned for the synthesis of the this compound scaffold.

A potential three-component reaction could involve a cyclopropyl-containing aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or an acetoacetate (B1235776) derivative), and ethylhydrazine. beilstein-journals.org For instance, the reaction of cyclopropyl carboxaldehyde, ethyl acetoacetate, and ethylhydrazine under appropriate catalytic conditions could potentially lead to the desired pyrazole structure, although regioselectivity would be a key consideration. beilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound (e.g., Solvent-Free, On-Water, Microwave/Ultrasound-Assisted, Nanocatalysis)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles. nih.govbenthamdirect.comthieme-connect.com These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and On-Water Synthesis: The Knorr pyrazole synthesis can often be performed under solvent-free conditions or in water, which is an environmentally benign solvent. acs.orgresearchgate.net These conditions can sometimes lead to improved reaction rates and easier product isolation.

Microwave and Ultrasound-Assisted Synthesis: Microwave irradiation and ultrasound have been shown to significantly accelerate the synthesis of pyrazoles. researchgate.netnih.gov These energy sources can reduce reaction times from hours to minutes and often lead to higher yields. For the synthesis of this compound, employing microwave or ultrasound assistance in the cyclocondensation reaction could offer a more efficient and sustainable route.

Nanocatalysis: The use of nanocatalysts in organic synthesis is a rapidly growing field. nih.gov Nanoparticles can offer high catalytic activity and selectivity, and they can often be easily recovered and reused. For pyrazole synthesis, various nanocatalysts, such as nano-ZnO, have been employed to promote the cyclocondensation reaction. mdpi.comnih.gov

| Green Chemistry Approach | Advantages | Applicability to this compound Synthesis |

| Solvent-Free/On-Water | Reduced waste, safer reaction conditions | Applicable to the Knorr synthesis with 1-cyclopropyl-1,3-butanedione and ethylhydrazine. acs.orgresearchgate.net |

| Microwave/Ultrasound | Reduced reaction times, increased yields | Can accelerate the cyclocondensation step. researchgate.netnih.gov |

| Nanocatalysis | High efficiency, reusability of catalyst | A suitable nanocatalyst could enhance the efficiency of the pyrazole ring formation. nih.gov |

Regioselectivity and Stereoselectivity in this compound Synthesis

When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two regioisomeric pyrazoles is possible. nih.govmdpi.com In the synthesis of this compound from 1-cyclopropyl-1,3-butanedione and ethylhydrazine, the reaction can potentially yield both 5-cyclopropyl-1-ethyl-3-methyl-1H-pyrazole and 3-cyclopropyl-1-ethyl-5-methyl-1H-pyrazole.

The regioselectivity of this reaction is influenced by several factors, including the nature of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions (e.g., pH). nih.gov Generally, the more nucleophilic nitrogen of the hydrazine (the one not attached to the ethyl group in ethylhydrazine) preferentially attacks the more electrophilic carbonyl carbon of the 1,3-diketone. The steric bulk of the substituents can also play a significant role in directing the cyclization. beilstein-journals.org To achieve a regioselective synthesis of the desired 1,5-disubstituted pyrazole, careful optimization of the reaction conditions is often necessary. acs.orgorganic-chemistry.orgacs.orgnih.gov

Since this compound is an achiral molecule, stereoselectivity is not a concern in its direct synthesis. However, if chiral starting materials were used or if subsequent reactions introduced chiral centers, then stereoselectivity would become an important consideration.

Functionalization and Derivatization Strategies for this compound

The pyrazole ring is amenable to various functionalization reactions, allowing for the introduction of diverse substituents. nih.govrsc.orgresearchgate.netrsc.org These transformations can be used to modify the properties of this compound and to synthesize a range of derivatives.

Direct C-H functionalization has emerged as a powerful strategy for the derivatization of pyrazoles, avoiding the need for pre-functionalized substrates. nih.govrsc.orgresearchgate.netrsc.org Transition-metal-catalyzed reactions can be used to introduce aryl, alkyl, and other groups at specific positions on the pyrazole ring. nih.govrsc.orgresearchgate.netrsc.org The regioselectivity of these reactions is often controlled by the directing effect of the nitrogen atoms in the pyrazole ring or by the use of a directing group attached to the ring. rsc.org

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and acylation, typically occur at the C4 position of the pyrazole ring, which is the most electron-rich position. researchgate.net However, the presence of the activating ethyl and cyclopropyl groups might influence the regioselectivity of these reactions.

Furthermore, the pyrazole ring can be N-alkylated or N-arylated, although with 1-ethyl-5-cyclopropyl-1H-pyrazole, the N1 position is already occupied. nih.gov

| Reaction Type | Reagents and Conditions | Potential Products |

| C-H Arylation | Palladium catalyst, Aryl halide | 4-Aryl-5-cyclopropyl-1-ethyl-1H-pyrazole |

| Nitration | Nitric acid, Sulfuric acid | 5-cyclopropyl-1-ethyl-4-nitro-1H-pyrazole |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 4-Bromo(or Chloro)-5-cyclopropyl-1-ethyl-1H-pyrazole |

| Acylation | Acyl chloride, Lewis acid | 4-Acyl-5-cyclopropyl-1-ethyl-1H-pyrazole |

Modifications at the Pyrazole Nitrogen Atoms

The primary modification at a pyrazole nitrogen atom is the synthesis of the title compound itself, which involves the N-alkylation of a 5-cyclopropyl-1H-pyrazole precursor. The alkylation of unsymmetrically substituted pyrazoles, such as 3(5)-cyclopropyl-1H-pyrazole, can lead to two regioisomeric products: the 1,3- and 1,5-disubstituted pyrazoles. The synthesis of this compound requires selective ethylation at the N1 position, which is adjacent to the carbon bearing the cyclopropyl group.

The regioselectivity of pyrazole N-alkylation is a well-documented challenge influenced by several factors, including the steric hindrance of the substituents, the nature of the alkylating agent, the base employed, and the solvent system. semanticscholar.orgacs.org Generally, the less sterically hindered nitrogen atom is favored for alkylation. In the case of 3(5)-cyclopropyl-1H-pyrazole, the N1 position is sterically more encumbered than the N2 position due to the adjacent cyclopropyl group. However, reaction conditions can be tuned to favor the desired 1,5-isomer. For instance, studies on other 3-substituted pyrazoles have shown that using specific base-solvent systems, such as potassium carbonate in DMSO, can achieve regioselective N1-alkylation. acs.org Conversely, some catalytic systems, like those using magnesium bromide, have been developed to favor N2-alkylation. thieme-connect.com

A proposed synthesis for this compound would involve the reaction of 5-cyclopropyl-1H-pyrazole with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a suitable base. The precise ratio of the resulting 1,5- and 1,3-isomers would be highly dependent on the chosen conditions.

| Base/Catalyst | Solvent | General Regiochemical Preference | Reference |

|---|---|---|---|

| K₂CO₃ | DMSO | Favors N1-alkylation | acs.org |

| MgBr₂ | THF | Favors N2-alkylation | thieme-connect.com |

| t-BuOK | Pyridine | Used for specific N-alkylated pyrazole syntheses | organic-chemistry.org |

| None (Michael Addition) | Varies | Can achieve high N1-selectivity with specific substrates | acs.org |

Functionalization of the Cyclopropyl Moiety

Direct functionalization of the cyclopropyl group attached to the pyrazole ring presents a significant synthetic challenge due to the inherent strength and relative inertness of the cyclopropane (B1198618) C-H and C-C bonds. rsc.org However, modern synthetic methods offer potential pathways for such transformations.

Strategies for the direct C(sp³)–H functionalization of cyclopropanes, often involving transition-metal catalysis, have been developed. rsc.org These methods typically require a directing group to achieve regioselectivity. For this compound, the pyrazole ring itself could potentially act as a directing group, guiding a metal catalyst to activate a C-H bond on the adjacent cyclopropyl ring. Another approach involves a deconstruction-reconstruction strategy, where the cyclopropane ring is opened to form an intermediate that is later closed to introduce new functionality. rsc.org

Ring-opening reactions of the cyclopropyl moiety are also plausible under specific conditions, such as through reactions with transition metals or via photoredox catalysis. acs.orgrsc.org These transformations would convert the cyclopropyl group into a functionalized alkyl chain, fundamentally altering the molecular structure. While specific examples involving this compound are not prominent in the literature, these established principles of cyclopropane chemistry suggest viable, albeit challenging, routes for its modification.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity in substitution reactions is dictated by the electron distribution within the ring, which is influenced by its two nitrogen atoms and the substituents.

Electrophilic Aromatic Substitution (SEAr) In 1,5-disubstituted pyrazoles like the title compound, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. imperial.ac.uk The N1-ethyl group and the N2-nitrogen atom act as electron-donating and electron-withdrawing groups, respectively, directing electrophiles to the C4 position. The C3 position is comparatively electron-deficient. imperial.ac.uk Therefore, standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to occur selectively at the C4 position.

| Reaction Type | Typical Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Cyclopropyl-1-ethyl-4-nitro-1H-pyrazole |

| Bromination | Br₂/FeBr₃ or NBS | 4-Bromo-5-cyclopropyl-1-ethyl-1H-pyrazole |

| Acylation | CH₃COCl/AlCl₃ | 1-(5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl)ethan-1-one |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

Nucleophilic Aromatic Substitution (SNAr) Nucleophilic aromatic substitution on an unsubstituted pyrazole ring is generally unfavorable. Such reactions typically require an electron-deficient ring activated by strong electron-withdrawing groups and a good leaving group (such as a halide) at the position of attack. imperial.ac.uk For this compound, which lacks a suitable leaving group, SNAr is not a feasible pathway. However, if a derivative such as 4-bromo-5-cyclopropyl-1-ethyl-1H-pyrazole were synthesized, subsequent nucleophilic substitution reactions could potentially be explored, although the C4 position is not the most electron-deficient site, making such reactions challenging.

Mechanistic Investigations of Key Synthetic Pathways

The most fundamental synthetic pathway to the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. researchgate.netmdpi.com For this compound, this involves the reaction of a cyclopropyl-substituted 1,3-dicarbonyl precursor, such as 1-cyclopropylbutane-1,3-dione, with ethylhydrazine.

The mechanism proceeds through several well-defined steps:

Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of ethylhydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

Formation of a Hydrazone Intermediate: A molecule of water is eliminated to form a stable hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to the formation of a five-membered heterocyclic ring (a pyrazoline intermediate).

Dehydration/Aromatization: The final step involves the elimination of a second molecule of water from the pyrazoline intermediate to yield the stable, aromatic pyrazole ring.

The regiochemical outcome of this synthesis depends on which nitrogen atom of ethylhydrazine initiates the attack and which carbonyl group is attacked first, a process that can be influenced by the reaction conditions and the electronic and steric properties of the substituents on both reactants. Alternative mechanistic pathways for pyrazole synthesis exist, including 1,3-dipolar cycloadditions and metal-mediated N-N bond formations, which offer different strategies for controlling the substitution pattern of the final product. organic-chemistry.orgrsc.org

Advanced Spectroscopic and Structural Elucidation of 5 Cyclopropyl 1 Ethyl 1h Pyrazole

High-Resolution NMR Spectroscopy for Conformational Analysis and Detailed Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-cyclopropyl-1-ethyl-1H-pyrazole in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities.

Predicted ¹H and ¹³C NMR Data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~6.0 | C3: ~105 |

| H4 | ~7.3 | C4: ~138 |

| N-CH₂ | ~4.1 (quartet) | C5: ~145 |

| N-CH₂-CH₃ | ~1.4 (triplet) | N-CH₂: ~45 |

| Cyclopropyl-CH | ~1.9 (multiplet) | N-CH₂-CH₃: ~15 |

| Cyclopropyl-CH₂ | ~0.7-1.0 (multiplet) | Cyclopropyl-CH: ~8 |

| Cyclopropyl-CH₂: ~6 |

This table presents predicted values based on known data for analogous structures and should be confirmed by experimental results.

2D NMR Techniques (COSY, NOESY, HMBC, HSQC)

Two-dimensional NMR experiments are crucial for the complete structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network within the molecule. Key correlations would be observed between the ethyl protons (N-CH₂ and N-CH₂-CH₃) and between the protons of the cyclopropyl (B3062369) ring. A weaker correlation might also be seen between the H4 proton of the pyrazole (B372694) ring and the cyclopropyl methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximities between protons. For this compound, NOESY would be instrumental in determining the preferred conformation of the ethyl and cyclopropyl groups relative to the pyrazole ring. For example, correlations between the N-CH₂ protons and the cyclopropyl methine proton would indicate their spatial closeness.

Dynamic NMR for Rotational Barriers and Fluxional Processes

The ethyl group attached to the nitrogen atom of the pyrazole ring can exhibit restricted rotation, which could be studied using dynamic NMR (DNMR) spectroscopy. By monitoring the NMR spectra at different temperatures, it might be possible to observe the coalescence of signals corresponding to different rotamers. This would allow for the calculation of the rotational energy barrier around the N-CH₂ bond. However, for a simple ethyl group, this barrier is expected to be relatively low and might only be observable at very low temperatures. There are currently no specific dynamic NMR studies reported for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of the molecule by probing its vibrational modes.

Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretching (pyrazole ring) | 3100 - 3150 |

| C-H stretching (ethyl & cyclopropyl) | 2850 - 3000 |

| C=N stretching (pyrazole ring) | 1500 - 1550 |

| C=C stretching (pyrazole ring) | 1450 - 1500 |

| CH₂ bending (ethyl & cyclopropyl) | 1400 - 1470 |

| Cyclopropyl ring deformation | ~1020, ~870 |

This table presents predicted values based on known data for analogous structures and should be confirmed by experimental results.

The FT-IR and Raman spectra would show characteristic bands for the pyrazole ring, the ethyl group, and the cyclopropyl group. The C-H stretching vibrations of the aromatic pyrazole ring would appear at higher wavenumbers compared to the aliphatic C-H stretches of the ethyl and cyclopropyl groups. The pyrazole ring skeletal vibrations would give rise to a series of bands in the 1600-1400 cm⁻¹ region. The presence of the cyclopropyl group would be confirmed by its characteristic ring deformation modes. Subtle shifts in these vibrational frequencies in the solid state compared to the solution phase could provide insights into intermolecular interactions.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight of this compound, which has a molecular formula of C₈H₁₂N₂ and a monoisotopic mass of 136.1000 Da. HRMS provides a highly accurate mass measurement, which serves as a confirmation of the elemental composition.

The electron ionization (EI) mass spectrum would reveal the fragmentation pattern of the molecule, offering further structural information. While specific fragmentation data for this compound is not published, general fragmentation pathways for pyrazoles can be predicted. The molecular ion peak [M]⁺ should be observed at m/z 136. Common fragmentation pathways for pyrazoles involve cleavage of the N-N bond and loss of substituents. For this compound, key fragments would likely arise from the loss of the ethyl group ([M-C₂H₅]⁺), the cyclopropyl group ([M-C₃H₅]⁺), and potentially the cleavage of the pyrazole ring itself.

X-ray Crystallography and Solid-State Structural Analysis

To date, no public record of a single-crystal X-ray diffraction study for this compound exists. Such an analysis would provide definitive information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Supramolecular Synthons of this compound

In the absence of experimental data, predictions about the crystal packing can be made based on related pyrazole structures. Pyrazole derivatives often form crystal structures stabilized by a variety of intermolecular interactions, including C-H···N and C-H···π hydrogen bonds, as well as π-π stacking interactions between the pyrazole rings. nih.gov The presence of the ethyl and cyclopropyl groups would influence the packing efficiency and the types of supramolecular synthons formed. It is conceivable that the molecules would pack in a way that maximizes van der Waals interactions between the aliphatic substituents while allowing for potential weak hydrogen bonding between the pyrazole ring protons and the nitrogen atoms of adjacent molecules. The specific arrangement would ultimately depend on the interplay of these various weak forces to achieve the most stable crystal lattice.

Hydrogen Bonding Networks and Other Non-Covalent Interactions

A comprehensive search of scientific literature and chemical databases reveals a lack of specific studies focused on the hydrogen bonding networks and other non-covalent interactions of this compound. While the pyrazole moiety, in general, can participate in hydrogen bonding—either as a hydrogen bond donor (if an N-H group is present) or as a hydrogen bond acceptor through its nitrogen atoms—no experimental or theoretical studies detailing these interactions for this specific compound have been published. The structure of this compound lacks a traditional hydrogen bond donor like an N-H or O-H group. However, it could potentially engage in weak C-H···N or C-H···π interactions, but without crystallographic or detailed spectroscopic data, the presence and nature of such interactions remain speculative.

Polymorphism and Co-crystallization Studies (if applicable)

There are no available reports in the current scientific literature on the polymorphism or co-crystallization of this compound. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Such studies are crucial for understanding the physical properties of a compound, but they have not been conducted or reported for this specific pyrazole derivative. Similarly, no research on the formation of co-crystals, which involve combining the compound with another molecule in a single crystal lattice, has been published.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment (if chiral derivatives)

The parent compound, this compound, is not chiral and therefore does not exhibit chiroptical properties that would be studied by techniques such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). Furthermore, a search of the literature did not yield any studies on chiral derivatives of this compound where such spectroscopic methods would be applicable for determining the absolute configuration.

Theoretical and Computational Chemistry of 5 Cyclopropyl 1 Ethyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the reactivity and properties of a molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to investigate pyrazole (B372694) derivatives, yielding detailed information on their electronic makeup. tandfonline.comnih.gov

The electronic structure of 5-cyclopropyl-1-ethyl-1H-pyrazole is significantly influenced by its substituents. The ethyl group at the N1 position and the cyclopropyl (B3062369) group at the C5 position are both considered electron-donating groups, which impacts the electron density of the pyrazole ring.

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For this compound, the HOMO is expected to be delocalized across the π-system of the pyrazole ring, while the LUMO is anticipated to be located on the ring as well, characteristic of π-deficient heterocyclic systems. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. DFT calculations on similar pyrazole derivatives can provide an estimate for this value. researchgate.netresearchgate.net

Table 1: Predicted Electronic Properties for this compound based on DFT Studies of Analogous Compounds

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 to -7.0 eV | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | ~ -0.5 to -1.0 eV | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ~ 5.5 to 6.5 eV | Indicates kinetic stability and chemical reactivity. |

Note: These values are estimations based on computational studies of related pyrazole structures and serve as a predictive guide.

Charge Distribution and Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. For this compound, the MEP map would show a region of negative potential (typically colored red or yellow) around the N2 nitrogen atom due to its lone pair of electrons. This site represents the most probable location for electrophilic attack and hydrogen bond acceptance. researchgate.netresearchgate.net Conversely, regions of positive potential (blue) are expected around the hydrogen atoms of the ethyl and cyclopropyl groups. researchgate.netyoutube.com

Ab initio calculations, which are based on first principles without empirical parameters, are used to determine precise thermochemical data. researchgate.net While specific data for this compound is not available, studies on simpler pyrazoles can be used as a reference. ijrpc.com The heat of formation (ΔHf) can be calculated, and the contributions of the ethyl and cyclopropyl groups can be estimated using group increment methods.

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound is primarily defined by the rotation of the ethyl and cyclopropyl substituents relative to the pyrazole ring. A Potential Energy Surface (PES) is a multidimensional map that illustrates the energy of a molecule as a function of its geometry. libretexts.orglongdom.orgwikipedia.orgresearchgate.net By scanning the PES, the most stable conformations (energy minima) and the energy barriers for rotation can be identified.

The rotation around the N1-C(ethyl) bond and the C5-C(cyclopropyl) bond are the key degrees of freedom. Computational studies on similar structures, such as cyclopropyl ketones and N-ethyl heterocycles, suggest that steric hindrance plays a crucial role in determining the preferred conformation. researchgate.netuwlax.edu The lowest energy conformer would likely position the ethyl group to minimize steric clash with the adjacent cyclopropyl ring. The interaction between the cyclopropyl ring and the pyrazole ring also influences conformational preference. chemistryworld.com

Table 2: Illustrative Potential Energy Profile for Ethyl Group Rotation

| Dihedral Angle (C4-C5-N1-C_ethyl) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | +2.5 | Eclipsed (high energy) |

| 60° | +0.5 | Gauche |

| 120° | +2.0 | Eclipsed (high energy) |

Note: This table is illustrative, showing a hypothetical energy profile to demonstrate the concept of conformational analysis.

Molecular Dynamics Simulations for Behavior in Different Environments

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, particularly in solution. nih.govrdd.edu.iquomustansiriyah.edu.iq By simulating this compound in a solvent like water, one can study its solvation, diffusion, and intermolecular interactions.

Based on MD studies of pyrazole in aqueous solutions, it is expected that water molecules will form a structured hydration shell around the solute. mdpi.comresearchgate.net The primary interaction site for hydrogen bonding would be the N2 atom of the pyrazole ring, acting as a hydrogen bond acceptor. The strength and geometry of these interactions can be analyzed using radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom.

Table 3: Expected Intermolecular Interactions from MD Simulations in Water

| Interaction Type | Atom in Solute | Atom in Water | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N2 | H | ~1.8 - 2.2 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights and Predictive Applications

QSAR and QSPR studies establish mathematical relationships between a molecule's structural or computed properties (descriptors) and its biological activity or physical properties, respectively. nih.govnih.govresearchgate.net While clinical efficacy is excluded from this discussion, these models are invaluable for predicting properties like solubility, toxicity, and receptor affinity, providing insights for chemical design.

For pyrazole derivatives, numerous QSAR models have been developed. nih.govresearchgate.netdergipark.org.tr These models rely on a variety of calculated descriptors.

By calculating these descriptors for this compound, its properties can be predicted by established QSAR models for related pyrazoles, offering a powerful tool for virtual screening and rational design.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are highly effective at predicting spectroscopic data, which can then be used to verify experimentally synthesized structures.

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netjocpr.com The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. nih.gov By comparing the predicted spectrum with an experimental one, the structure of a compound can be confirmed. For this compound, specific chemical shifts for each proton and carbon can be estimated based on calculations and data from analogous compounds. nih.govsci-hub.st

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound | Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification/Notes | | :--- | :--- | :--- | :--- | | Pyrazole-C3 | - | ~140-145 | Typical C3 shift in N1-substituted pyrazoles. | | Pyrazole-H3 | ~7.3-7.5 | - | Downfield due to ring aromaticity. | | Pyrazole-C4 | ~105-110 | Typical C4 shift, shielded. | | Pyrazole-H4 | ~6.0-6.2 | - | Upfield relative to H3. | | Pyrazole-C5 | ~148-152 | Deshielded by N1 and substituted with cyclopropyl. | | Ethyl-CH₂ | ~4.0-4.2 (quartet) | ~45-50 | Attached to N1, deshielded. | | Ethyl-CH₃ | ~1.3-1.5 (triplet) | ~14-16 | Standard alkyl shift. | | Cyclopropyl-CH | ~1.8-2.0 (multiplet) | ~8-12 | Methine proton of the cyclopropyl ring. | | Cyclopropyl-CH₂ | ~0.6-0.9 (multiplets) | ~4-8 | Diastereotopic methylene (B1212753) protons, highly shielded. |

Note: Predicted shifts are relative to TMS and are based on general values for these functional groups in similar chemical environments.

Vibrational Spectroscopy (IR): The vibrational frequencies from an IR spectrum can also be calculated. These theoretical frequencies can be compared to experimental IR data to identify characteristic bond stretches and bends, further confirming the molecule's structure. nih.govjocpr.com

Advanced Materials Science and Other Non Biological Applications of 5 Cyclopropyl 1 Ethyl 1h Pyrazole

5-Cyclopropyl-1-ethyl-1H-pyrazole as a Ligand in Coordination Chemistry and Catalysis

The pyrazole (B372694) moiety is a well-established building block in coordination chemistry. Its two adjacent nitrogen atoms make it an excellent ligand for a wide array of metal ions. The N-unsubstituted nitrogen can act as a hydrogen bond donor or be deprotonated to form a pyrazolate anion, which can bridge multiple metal centers, while the pyridine-like nitrogen atom serves as a robust coordination site. nih.govsemanticscholar.orgmdpi.com This dual functionality is central to the design of complex metal-organic structures and catalysts.

Design and Synthesis of Metal Complexes Featuring this compound

The synthesis of metal complexes involving pyrazole ligands is a mature field of study. nih.govresearchgate.net Typically, these syntheses involve the reaction of a pyrazole derivative with a metal salt in a suitable solvent. The resulting coordination complexes can adopt various geometries, such as mononuclear or polynuclear structures, depending on the reaction conditions, the metal-to-ligand ratio, and the nature of the substituents on the pyrazole ring. nih.govresearchgate.net

For this compound, the N-ethyl group blocks one of the nitrogen atoms from participating in coordination, meaning it will primarily act as a monodentate ligand through its sp2-hybridized nitrogen atom. This is in contrast to N-unsubstituted pyrazoles which can also act as bridging ligands upon deprotonation. nih.govmdpi.com The synthesis of metal complexes with this specific ligand would likely follow established procedures, such as mixing the pyrazole with a metal salt (e.g., palladium(II) acetate, copper(II) nitrate) in a solvent like ethanol (B145695) or acetonitrile (B52724) and allowing the complex to form, often with gentle heating. nih.govbohrium.com The cyclopropyl (B3062369) group at the 5-position would exert a significant steric and electronic influence on the resulting metal complex, potentially affecting its stability, solubility, and catalytic properties.

Table 1: Examples of Synthesized Pyrazole-Based Metal Complexes and Methods

| Pyrazole Ligand | Metal Ion(s) | Synthesis Method | Resulting Complex Type |

|---|---|---|---|

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II), Fe(III) | Reaction in aqueous ethanolic solution | Mononuclear complexes bohrium.com |

| Pyrazole-containing Schiff Bases | Pd(II) | Reaction of ligand with Palladium(II) salt | Mononuclear square planar complexes researchgate.net |

| 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone | Cu(II) | Reaction of ligand with metal salt | 1:2 and 1:3 chelate complexes echemi.com |

This table presents data for analogous pyrazole compounds to illustrate common synthetic strategies.

Application in Homogeneous and Heterogeneous Catalysis (e.g., Cross-Coupling, Oxidation, Hydrogenation, Polymerization)

Pyrazole-based ligands are instrumental in a variety of catalytic transformations due to their ability to stabilize metal centers and modulate their reactivity. Protic pyrazole complexes, for instance, have been successfully employed in transfer hydrogenation and borrowing hydrogen catalysis. mdpi.com

While direct catalytic applications of this compound are not yet widely reported, its structure is highly relevant for such roles. Pyrazole-containing ligands have been used in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. For example, pyrazole-directed C-H alkenylation has been achieved using a Pd(OAc)2 catalyst, demonstrating the utility of the pyrazole core in directing selective functionalization. rsc.org The electron-donating nature of the ethyl and cyclopropyl groups in this compound could enhance the activity of a coordinated metal catalyst in oxidative addition steps, which are often rate-limiting in cross-coupling cycles.

Furthermore, pyrazole complexes have been investigated for hydrogenation reactions. Ruthenium and iridium complexes bearing protic pyrazole ligands have shown activity in the transfer hydrogenation of ketones and nitriles, as well as the dehydrogenation of formic acid. nih.govmdpi.com The mechanism often involves metal-ligand cooperation, where the pyrazole's NH group participates in proton transfer. While this compound lacks this acidic proton, its role as a robust ancillary ligand could support a metal center in various catalytic cycles, including oxidation, hydrogenation, and polymerization, by providing a stable and electronically tunable coordination environment.

Integration into Organic Electronic Materials and Optoelectronic Devices

The search for novel organic materials for electronic applications is a rapidly advancing field. Pyrazole and its derivatives have emerged as promising candidates due to their inherent electronic properties, high thermal stability, and synthetic versatility. researchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The performance of OLEDs and OPVs is highly dependent on the charge-transporting and light-emitting properties of the organic materials used. Pyrazoline derivatives, which are structurally related to pyrazoles, have been identified as potential charge transport materials. researchgate.net They exhibit intense green emission and possess HOMO energy levels (around -4.8 to -5.2 eV) that are compatible with common electrode materials like ITO, a crucial feature for efficient charge injection in devices. researchgate.net

Theoretical and experimental studies on pyrazole compounds suggest they can be suitable for applications in dye-sensitized solar cells (DSSCs), a type of OPV. researchgate.net Quantum chemical computations indicate that the electronic properties of pyrazole derivatives can lead to an enhanced fill factor (FF) and short-circuit current density (Jsc), two key parameters for solar cell efficiency. researchgate.net The incorporation of a cyclopropyl group, as in this compound, can influence the electronic structure and packing of the material, which in turn affects device performance.

Organic Semiconductors and Charge Transport Properties

The ability of a material to efficiently transport charge (holes or electrons) is fundamental to its function as an organic semiconductor. Research on pyrazoline derivatives has demonstrated their potential as hole transport materials, with measured hole mobilities in the range of 10⁻⁵ to 10⁻⁶ cm² V⁻¹ s⁻¹. researchgate.net Theoretical calculations have even suggested that hole mobility in optimized pyrazoline structures could reach as high as 0.75 cm² V⁻¹ s⁻¹. researchgate.net

These properties are attributed to the electron-rich pyrazoline/pyrazole core and its extended π-conjugation when appropriately substituted. researchgate.net The study of various pyrazole derivatives has shown that their charge transport characteristics can be tuned by altering substituents. researchgate.netnih.govacs.org For this compound, the combination of the heterocyclic ring with the aliphatic ethyl and cyclopropyl groups would define its charge transport capabilities and potential as a semiconductor in devices like organic field-effect transistors (OFETs).

Table 2: Electronic and Charge Transport Properties of Analogous Pyrazole Derivatives

| Compound Type | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (µh) | Application Context |

|---|---|---|---|---|

| Pyrazoline Derivatives | -4.8 to -5.2 | Not specified | 10⁻⁵ to 10⁻⁶ cm² V⁻¹ s⁻¹ | Organic Electronic Devices researchgate.net |

| Pyrazole Compounds | -6.91 to -7.34 | -1.54 to -1.82 | Not specified | Dye-Sensitized Solar Cells researchgate.net |

This table provides data for related compound classes to illustrate the potential of the pyrazole core in organic electronics.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules bound together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The ability of molecules to self-assemble into ordered, functional superstructures is at the heart of materials science and nanotechnology.

Pyrazole derivatives are excellent candidates for designing supramolecular systems. The pyrazole ring can participate in hydrogen bonding (if N-unsubstituted) and π-π stacking interactions. mdpi.comnih.gov Studies on pyrazole-acetamide ligands have shown that they form mononuclear coordination complexes that further self-assemble into 1D and 2D supramolecular architectures driven by a network of hydrogen bonds. nih.gov

In the case of this compound, the absence of an N-H group precludes its role as a hydrogen bond donor. However, the nitrogen atom at position 2 can still act as a hydrogen bond acceptor. More significantly, the aromatic pyrazole ring can engage in π-π stacking interactions with other aromatic systems, while the cyclopropyl and ethyl groups can participate in weaker van der Waals and C-H···π interactions. These forces can guide the self-assembly of the molecule into specific arrangements in the solid state or in solution, influencing its material properties. The unique shape imparted by the cyclopropyl group could lead to novel packing motifs and the formation of functional materials with tailored properties. nih.gov

Host-Guest Chemistry and Molecular Recognition

The field of host-guest chemistry involves the creation of larger "host" molecules that can selectively bind to smaller "guest" molecules. This molecular recognition is crucial for applications ranging from sensing and catalysis to drug delivery. Pyrazole derivatives are well-suited for such applications due to the presence of nitrogen atoms with lone pairs of electrons, which can act as hydrogen bond acceptors, and the potential for the NH group to act as a hydrogen bond donor. These features allow pyrazole-containing hosts to form specific, non-covalent interactions with guest molecules.

Although specific studies on this compound in host-guest chemistry are not yet prevalent in the literature, the fundamental principles of pyrazole chemistry suggest its potential. The ethyl group at the N1 position and the cyclopropyl group at the C5 position can influence the steric and electronic environment of the pyrazole core, potentially leading to unique selectivity for certain guest molecules. The cyclopropyl group, with its rigid and strained ring structure, can introduce specific steric constraints that may enhance the shape-selectivity of a host molecule.

Future research could explore the incorporation of the this compound moiety into larger macrocyclic or cage-like structures to create novel host systems. The interactions of such hosts with various guest molecules could be investigated using techniques like NMR titration and X-ray crystallography to understand the binding mechanisms and selectivity.

| Potential Host-Guest Interactions with Pyrazole Derivatives | Description |

| Hydrogen Bonding | The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while an N-H group (if present) can act as a donor. |

| π-π Stacking | The aromatic pyrazole ring can participate in stacking interactions with other aromatic systems. |

| Metal Coordination | The nitrogen atoms can coordinate with metal ions, forming metallo-supramolecular assemblies. |

| Steric Influence | Substituents on the pyrazole ring, such as the cyclopropyl group, can create specific cavities and influence guest binding. |

Directed Self-Assembly for Nanostructured Materials

Directed self-assembly is a powerful bottom-up approach for the construction of well-ordered nanostructures. This process relies on the spontaneous organization of molecules into stable, non-covalently bonded aggregates. The ability of pyrazole derivatives to form predictable intermolecular interactions, such as hydrogen bonds and π-π stacking, makes them attractive building blocks for self-assembling systems.

The specific structure of this compound offers interesting possibilities for directed self-assembly. The planarity of the pyrazole ring can promote stacking interactions, while the ethyl and cyclopropyl groups can influence the packing arrangement of the molecules. By carefully designing the molecular structure, it may be possible to control the dimensionality and morphology of the resulting nanostructures, leading to the formation of nanowires, nanoribbons, or other complex architectures.

The development of such nanostructured materials could have applications in areas like organic electronics, where the ordered arrangement of molecules is crucial for efficient charge transport. Further research is needed to explore the self-assembly behavior of this compound and its derivatives on various surfaces and in different solvent systems.

Analytical Reagent Applications (e.g., Chemosensors, Extractants)

The ability of pyrazole derivatives to selectively bind with specific ions or molecules has led to their exploration as analytical reagents. This is particularly evident in the development of chemosensors and extractants.

Chemosensors are molecules that signal the presence of a specific analyte through a detectable change, such as a change in color (colorimetric sensor) or fluorescence. The pyrazole scaffold is a common component in the design of chemosensors for metal ions and anions. The nitrogen atoms of the pyrazole ring can act as binding sites for the target analyte. Upon binding, the electronic properties of the pyrazole system can be altered, leading to a change in its photophysical properties.

While there is no specific literature on this compound as a chemosensor, its structural features suggest potential in this area. The pyrazole core provides the necessary binding site, and the ethyl and cyclopropyl substituents could be modified to tune the sensor's selectivity and sensitivity. For instance, a fluorophore could be attached to the molecule to create a fluorescent chemosensor.

Extractants are used in separation processes to selectively remove a substance from a mixture. The selective binding properties of pyrazole derivatives also make them candidates for use as extractants in liquid-liquid extraction or solid-phase extraction. By functionalizing the this compound molecule with appropriate groups, it could be designed to selectively extract specific metal ions or organic molecules from complex matrices.

| Potential Analytical Applications | Principle | Potential Role of this compound |

| Chemosensors | Binding of an analyte to the sensor molecule causes a measurable optical or electrochemical signal. | The pyrazole moiety can act as a binding site, with the substituents influencing selectivity. |

| Extractants | Selective partitioning of an analyte from one phase to another based on specific interactions with the extractant. | The molecule could be functionalized to enhance its affinity and selectivity for target analytes. |

Polymer Chemistry and Polymer Modification

The incorporation of heterocyclic compounds like pyrazoles into polymer chains can impart unique properties to the resulting materials. Pyrazole-containing polymers have been investigated for a range of applications, including as polymer-supported catalysts, ion-exchange resins, and materials with special optical or thermal properties.

This compound could potentially be used in polymer chemistry in two main ways: as a monomer for polymerization or as a reagent for the modification of existing polymers.

If functionalized with a polymerizable group, such as a vinyl or an acrylate (B77674) group, this compound could be used as a monomer in addition or condensation polymerization reactions. The resulting polymer would have pyrazole units regularly spaced along the polymer backbone, which could introduce properties such as metal-chelating abilities or specific thermal stability.

Alternatively, the reactivity of the pyrazole ring or its substituents could be exploited for the post-polymerization modification of existing polymers. This would involve grafting the this compound moiety onto a pre-formed polymer chain, thereby introducing the specific properties of the pyrazole unit to the bulk material.

The presence of the cyclopropyl and ethyl groups would likely influence the physical properties of the resulting polymers, such as their glass transition temperature, solubility, and mechanical strength. However, dedicated research in this area is required to fully understand the potential of this compound in polymer science.

Emerging Research Directions and Future Perspectives for 5 Cyclopropyl 1 Ethyl 1h Pyrazole

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for pyrazole (B372694) synthesis are well-established, the future of synthesizing 5-cyclopropyl-1-ethyl-1H-pyrazole and its derivatives lies in the development of more sustainable and efficient protocols. Modern synthetic chemistry emphasizes principles of green chemistry, such as atom economy, the use of renewable feedstocks, and the avoidance of hazardous reagents.

Recent advancements have focused on the use of earth-abundant metal catalysts, like iron, for the multicomponent synthesis of substituted pyrazoles. rsc.orgresearchgate.netrsc.org These methods often utilize biomass-derived alcohols as primary feedstocks, representing a significant step towards sustainability. rsc.orgresearchgate.netrsc.org Such strategies eliminate the need for pre-functionalized starting materials and noble metal catalysts, offering a more environmentally benign and cost-effective approach. rsc.orgresearchgate.net Another green approach involves the use of recyclable nanocomposite catalysts, such as SnO–CeO2, in aqueous media, which allows for high yields and easy catalyst recovery. springerprofessional.de

Future research will likely focus on adapting these sustainable methods for the specific synthesis of this compound. This could involve the catalytic dehydrogenative coupling of a cyclopropyl-containing precursor with an ethyl-substituted hydrazine (B178648) in the presence of an iron-based catalyst.

Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies for Pyrazoles

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

|---|---|---|

| Catalysts | Often requires noble metals (e.g., Palladium, Rhodium) | Utilizes earth-abundant metals (e.g., Iron) or recyclable nanocomposites. rsc.orgspringerprofessional.de |

| Starting Materials | Often reliant on pre-functionalized, petroleum-derived precursors | Aims to use renewable feedstocks like biomass-derived alcohols. rsc.orgresearchgate.net |

| Solvents | Frequently employs volatile organic compounds (VOCs) | Prefers green solvents like water or solvent-free conditions. springerprofessional.denih.gov |

| Efficiency | Can have lower atom economy and generate significant waste | Focuses on high atom economy, one-pot reactions, and high yields. springerprofessional.denih.gov |

| Byproducts | May produce stoichiometric amounts of waste | Designed to minimize waste and allow for catalyst recycling. researchgate.netspringerprofessional.de |

Exploration of Underexplored Reactivity and Mechanistic Pathways

The pyrazole ring is an aromatic heterocycle where electrophilic substitution typically occurs at the C4 position. mdpi.com However, the presence of the cyclopropyl (B3062369) group at C5 introduces electronic and steric factors that could lead to underexplored reactivity. The strained three-membered ring can participate in unique chemical transformations, and its electronic communication with the pyrazole core is an area ripe for investigation.

Future studies will likely employ computational and experimental methods to probe the mechanistic pathways of reactions involving this compound. For instance, investigating the ring-opening reactions of the cyclopropyl group under various conditions could unlock novel synthetic routes to more complex heterocyclic systems. Understanding the influence of the N1-ethyl group on the regioselectivity of reactions is another key area. Mechanistic investigations, potentially using techniques like isotopic labeling and kinetic studies, will be crucial to fully understand and exploit the reactivity of this scaffold. rsc.orgresearchgate.net Plausible mechanistic pathways for the formation of related pyrazole systems often involve steps like Knoevenagel and Michael reactions followed by intramolecular condensation. researchgate.net

Advanced Characterization Techniques for Dynamic Processes and Complex Structures

While standard spectroscopic techniques like NMR, IR, and mass spectrometry are fundamental for routine characterization, advanced methods are needed to probe the finer details of molecular structure and dynamics. mdpi.comderpharmachemica.comresearchgate.net For this compound and its derivatives, advanced NMR techniques such as 1H-15N HMBC can provide crucial information about the electronic environment of the nitrogen atoms within the pyrazole ring. mdpi.com

The use of X-ray crystallography will continue to be vital for unambiguously determining the three-dimensional structure of solid-state materials derived from this pyrazole, providing precise data on bond lengths and angles. mdpi.com For studying dynamic processes, such as conformational changes or intermolecular interactions in solution, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. mdpi.com These advanced characterization tools will be indispensable for understanding structure-property relationships in new materials and for elucidating complex reaction mechanisms.

Table 2: Advanced Characterization Techniques and Their Applications

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (C-H, N-H), long-range correlations. | Unambiguous assignment of proton and carbon signals, confirming the substitution pattern. |

| 1H-15N HMBC | Correlation between protons and nitrogen atoms. | Probing the electronic environment of the pyrazole nitrogens. mdpi.com |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, and packing in the solid state. | Definitive structural proof and understanding of intermolecular interactions in derived materials. mdpi.com |

| Dynamic NMR (DNMR) | Information on the rates of chemical exchange processes (e.g., bond rotation, ring flipping). | Studying the conformational dynamics of the cyclopropyl group and its interaction with the pyrazole ring. |

| Computational Chemistry (DFT) | Optimized geometry, electronic properties, reaction energetics. | Predicting reactivity, understanding spectral data, and guiding synthetic efforts. |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Materials Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science, and the field of heterocyclic chemistry is no exception. nih.govrsc.orgmdpi.com These computational tools can accelerate the discovery and optimization of new materials by learning from existing data to predict the properties of novel, un-synthesized compounds. researchgate.net

For this compound, ML models could be trained on datasets of known pyrazole derivatives to predict various properties, such as electronic characteristics, solubility, or thermal stability. nih.gov This predictive power can guide synthetic chemists to target specific derivatives with desired properties for non-biological applications, significantly reducing the time and resources spent on trial-and-error experimentation. rsc.org Furthermore, generative models, a class of AI, could be used to design entirely new molecular structures based on the this compound scaffold, optimized for a particular function. nih.govmdpi.com AI can also play a crucial role in planning synthetic routes and even controlling automated synthesis platforms. nih.gov

Uncovering New Non-Biological Applications and Technologies

While pyrazoles are extensively studied for their biological activities, a significant future direction is the exploration of their non-biological applications. mdpi.comnih.gov The unique electronic properties of the pyrazole ring, combined with the structural features of the cyclopropyl and ethyl groups, make this compound an attractive building block for new materials.

Potential non-biological applications include:

Organic Electronics: Pyrazole derivatives can be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as organic semiconductors due to their aromatic and electron-rich nature.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can act as ligands to coordinate with metal ions, forming extended structures with potential applications in gas storage, separation, and catalysis.

Dyes and Pigments: By introducing appropriate chromophoric and auxochromic groups, derivatives of this compound could be developed as novel colorants with specific photophysical properties.

Research in these areas will involve synthesizing new derivatives and characterizing their physical and chemical properties, such as conductivity, luminescence, and thermal stability, to assess their suitability for various technological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.